
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) is an organosilicon compound characterized by the presence of tetrachloroethane and trimethylsilane groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) typically involves the reaction of tetrachloroethane with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C2H2Cl4+2(CH3)3SiCl→(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane)+2HCl
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination of ethane followed by silylation with trimethylsilyl chloride. The process is optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the tetrachloroethane moiety can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized silicon-containing compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
Substitution: Formation of substituted tetrachloroethane derivatives.
Reduction: Formation of dichloroethane or ethane derivatives.
Oxidation: Formation of silicon dioxide or other oxidized silicon compounds.
Applications De Recherche Scientifique
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in biochemical assays and as a labeling agent.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mécanisme D'action
The mechanism of action of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) involves its interaction with molecular targets through its reactive chlorine and silicon groups. The compound can undergo hydrolysis, releasing hydrochloric acid and forming silanol groups, which can further react with other molecules. The pathways involved include:
Hydrolysis: Formation of silanol groups.
Substitution: Interaction with nucleophiles leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,2,2-Tetrachloroethane: A related compound with similar chlorinated ethane structure but without the trimethylsilane groups.
Trimethylsilyl Chloride: A precursor used in the synthesis of (1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane).
Uniqueness
(1,1,2,2-Tetrachloroethane-1,2-diyl)bis(trimethylsilane) is unique due to the combination of chlorinated ethane and trimethylsilane groups, which impart distinct chemical reactivity and potential applications. The presence of both chlorine and silicon atoms allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Numéro CAS |
68222-41-3 |
|---|---|
Formule moléculaire |
C8H18Cl4Si2 |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
trimethyl-(1,1,2,2-tetrachloro-2-trimethylsilylethyl)silane |
InChI |
InChI=1S/C8H18Cl4Si2/c1-13(2,3)7(9,10)8(11,12)14(4,5)6/h1-6H3 |
Clé InChI |
XDQFLAQNDHCFRO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(C([Si](C)(C)C)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


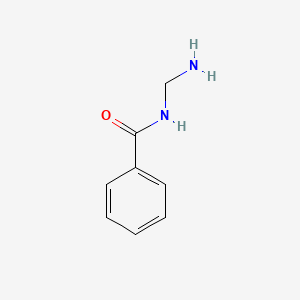
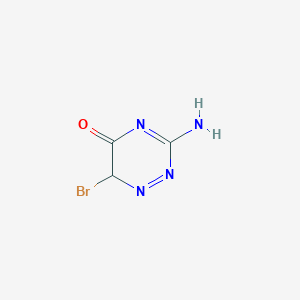
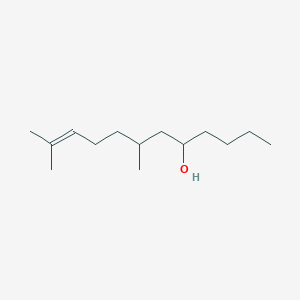
![1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purin-2-one](/img/structure/B14467746.png)
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
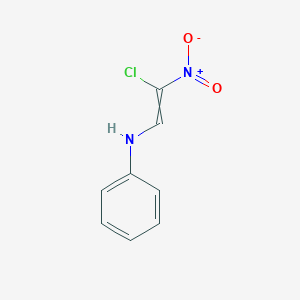
![[1-Amino-3-(4-methoxyphenyl)propan-2-yl]phosphonic acid](/img/structure/B14467768.png)
![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)

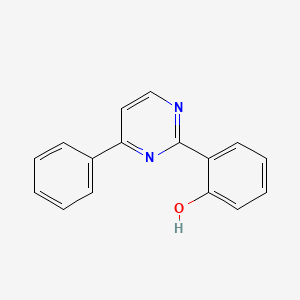
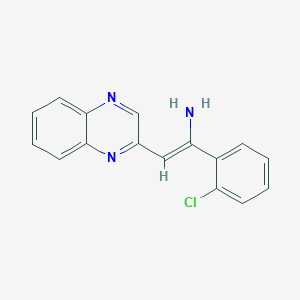
![2-Butenoic acid, 4-[[2-[[2-(dodecylamino)ethyl]amino]ethyl]amino]-4-oxo-, (2Z)-](/img/structure/B14467797.png)
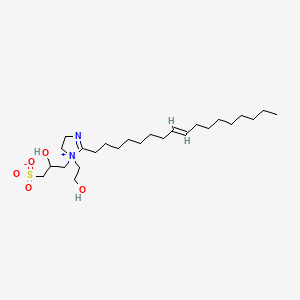
![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
